NSC632839

Catalog No.
S003254
CAS No.
157654-67-6
M.F
C21H22ClNO
M. Wt
339.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NSC632839

CAS Number

157654-67-6

Product Name

NSC632839

IUPAC Name

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Molecular Formula

C21H22ClNO

Molecular Weight

339.9 g/mol

InChI

InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H/b19-11+,20-12+;

InChI Key

ZOKZLTXPTLIWOJ-BYCVLTJGSA-N

SMILES

Array

Synonyms

(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride

Canonical SMILES

CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CNC2.Cl

The exact mass of the compound NSC 632839 hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 632839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

NSC632839 (CAS 157654-67-6), commonly referred to as F6, is a synthetic, non-selective isopeptidase inhibitor that uniquely targets both deubiquitinating enzymes (DUBs) and deSUMOylases. Structurally functioning as an α,β-unsaturated compound, it demonstrates established mid-micromolar to low-micromolar inhibitory activity against USP2, USP7, and SENP2 [1]. In laboratory and assay development contexts, it is primarily procured for its ability to block ubiquitin-dependent, proteasome-mediated degradation upstream of the 20S core particle [2]. Its most procurement-relevant attribute is its highly specific non-interference with downstream reporter enzymes like Phospholipase A2 (PLA2), making it a critical, chemically stable baseline inhibitor for high-throughput Ub-PLA2 screening assays and complex proteostasis modeling [1].

Substituting NSC632839 with generic broad-spectrum DUB inhibitors (such as PR-619) or standard proteasome inhibitors (like MG-132 or bortezomib) frequently fails in specialized assay environments due to cross-reactivity and differing mechanisms of action [1]. Unlike standard proteasome inhibitors that directly block the 20S core particle, NSC632839 acts upstream by preventing the removal of ubiquitin chains from polyubiquitinated proteins[2]. Furthermore, in reporter-based high-throughput screening (e.g., Ub-PLA2 assays), many generic inhibitors exhibit off-target inhibition of the PLA2 reporter itself, yielding false positives[1]. NSC632839 is structurally proven to selectively inhibit the isopeptidase without affecting free PLA2, ensuring assay fidelity and reproducible signal generation that generic substitutes cannot guarantee [1].

Absolute Reporter Assay Compatibility (Non-interference with PLA2)

In the development of Ub-PLA2 reporter assays, inhibitor cross-reactivity with the reporter enzyme is a major cause of false positives. NSC632839 demonstrates 0% inhibition of the free PLA2 reporter enzyme at concentrations up to 150 µM, while successfully inhibiting target isopeptidases at much lower concentrations (EC50s of 9.8–45 µM) [1]. This complete lack of interference establishes NSC632839 as a superior baseline control compared to generic inhibitors that may suppress the PLA2 signal.

Evidence DimensionInhibition of free PLA2 reporter enzyme
Target Compound Data0% inhibition (up to 150 µM)
Comparator Or BaselineGeneric DUB inhibitors (susceptible to off-target reporter suppression)
Quantified DifferenceMaintains 100% PLA2 activity while fully inhibiting target isopeptidases
ConditionsUb-PLA2 reporter assay system (1.2–150 µM concentration range)

This guarantees assay fidelity in high-throughput DUB screening by ensuring that loss of signal is strictly due to isopeptidase inhibition, not reporter degradation.

Dual DUB and deSUMOylase Inhibition Profile

While pure DUB inhibitors like P22077 strictly target ubiquitin-specific proteases, NSC632839 offers a dual-action profile by also functioning as a potent deSUMOylase inhibitor. Quantitative profiling against purified enzymes reveals that NSC632839 inhibits the deSUMOylase SENP2 with an EC50 of 9.8 ± 1.8 µM, which is approximately 3.7-fold more potent than its inhibition of USP7 (EC50 = 37 ± 1 µM) and USP2 (EC50 = 45 ± 4 µM) [1]. This makes it uniquely suited for models requiring simultaneous modulation of SUMOylation and ubiquitination.

Evidence DimensionEC50 for purified isopeptidases
Target Compound DataSENP2 (9.8 µM), USP7 (37 µM), USP2 (45 µM)
Comparator Or BaselinePure DUB inhibitors (lack SENP2 activity)
Quantified Difference~3.7-fold higher potency for SENP2 over USP7
ConditionsPurified enzyme in vitro assays

Allows researchers to simultaneously probe cross-talk between ubiquitination and SUMOylation pathways using a single, well-characterized small molecule.

Induction of Apoptosome-Independent Caspase Activation

Standard apoptosis-inducing agents typically rely on functional Caspase-9 and the formation of the apoptosome complex. NSC632839 bypasses this requirement, inducing apoptosis via an apoptosome-independent, Bcl-2-dependent pathway with an IC50 of 15.65 µM in E1A-sensitized cells [1]. This provides a distinct mechanistic advantage over conventional chemotherapeutic probes when studying cell death in apoptosome-deficient or resistant cancer models.

Evidence DimensionMechanism and potency of caspase activation
Target Compound DataIC50 = 15.65 µM (apoptosome-independent)
Comparator Or BaselineStandard apoptosis inducers (apoptosome-dependent)
Quantified DifferenceTriggers full caspase activation without functional Caspase-9/apoptosome machinery
ConditionsE1A and E1A/C9CN sensitized cellular apoptosis models

Provides a critical pharmacological tool for studying cell death in cancer models that are resistant to standard apoptosome-dependent apoptosis.

Baseline Control in Ub-PLA2 High-Throughput Screening

Due to its proven inability to inhibit free PLA2 at concentrations up to 150 µM, NSC632839 is the optimal positive control and baseline inhibitor when developing and validating Ub-PLA2 reporter assays for novel DUB inhibitor discovery [1].

Prostate Cancer and Androgen Receptor (AR) Stability Modeling

Because it potently inhibits the deSUMOylase SENP2 (EC50 = 9.8 µM), NSC632839 is specifically selected for research into androgen receptor (AR) stability and desumoylation pathways in prostate cancer cell lines (e.g., PC3, LNCaP), where SENP2 plays a critical regulatory role [1].

Apoptosome-Deficient Cell Death Research

NSC632839 is deployed as a specialized chemical probe to induce and study apoptosis in engineered or mutant cell lines that lack functional Caspase-9 or standard apoptosome machinery, bypassing the limitations of conventional pro-apoptotic drugs [2].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

339.1389920 Da

Monoisotopic Mass

339.1389920 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 09-12-2023
[1]. Nicholson B, et al. Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities. Protein Sci. 2008 Jun;17(6):1035-43.

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